molecular formula C19H19NO3 B1591352 (R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate CAS No. 215178-39-5

(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

Cat. No. B1591352
CAS RN: 215178-39-5
M. Wt: 309.4 g/mol
InChI Key: KPDNZJQVYQCDJW-CYBMUJFWSA-N
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Description

(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate, also known as Fmoc-L-hydroxyproline, is a chemical compound used in scientific research for the synthesis of peptides and proteins. The compound is a derivative of hydroxyproline, an amino acid commonly found in collagen, and is widely used in the field of biochemistry.

Scientific Research Applications

Protection Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound of interest, is widely used to protect hydroxy-groups during the synthesis of complex molecules. It offers the advantage of being removed under mild conditions while other sensitive groups remain intact, facilitating the synthesis of peptides and nucleotides (C. Gioeli & J. Chattopadhyaya, 1982).

Solid-Phase Peptide Synthesis (SPPS)

In the context of solid-phase peptide synthesis, N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines have been used for the efficient synthesis of N-substituted hydroxamic acids. This highlights the compound's utility in generating structurally diverse molecules for potential biological applications (Sarah L. Mellor & W. Chan, 1997).

Antibacterial Agents

Derivatives of (R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate have been explored for their antibacterial properties. Specifically, compounds with an amino- and/or hydroxy-substituted cyclic amino group have shown significant activity, suggesting their potential as scaffolds for developing new antibacterial agents (H. Egawa et al., 1984).

Molecular Recognition and Binding

Molecular clefts derived from derivatives of (R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate have been studied for enantioselective complexation of pyranosides and dicarboxylic acids. These studies underscore the compound's utility in understanding and exploiting molecular recognition and binding, which is fundamental to the development of sensor technologies and enantioselective catalysts (J. Cuntze et al., 1995).

Synthons in Medicinal Chemistry

Fluoropyrrolidine derivatives, related to the compound of interest, are valuable synthons in medicinal chemistry, particularly for the synthesis of dipeptidyl peptidase IV inhibitors. Their synthesis showcases the utility of these compounds in generating key intermediates for drug discovery and development (R. Singh & T. Umemoto, 2011).

Fluorescent Indicators

While not directly related to "(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate", derivatives of fluorene have been utilized in the design of fluorescent indicators for cytosolic calcium, illustrating the broader utility of fluorene-based compounds in biological imaging and analytical chemistry (A. Minta et al., 1989).

properties

IUPAC Name

9H-fluoren-9-ylmethyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-13-9-10-20(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,21H,9-12H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDNZJQVYQCDJW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584679
Record name (9H-Fluoren-9-yl)methyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(9H-Fluoren-9-yl)methyl 3-hydroxypyrrolidine-1-carboxylate

CAS RN

215178-39-5
Record name (9H-Fluoren-9-yl)methyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-1-Fmoc-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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